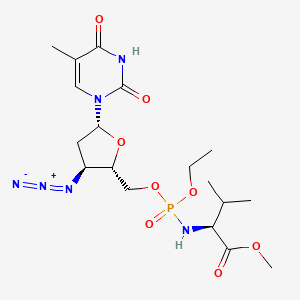

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate is a synthetic compound derived from 3’-Azido-3’-deoxythymidine, commonly known as azidothymidine. This compound is a nucleotide analogue and has been extensively studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate involves several steps. Initially, 3’-Azido-3’-deoxythymidine is synthesized through the azidation of 3’-deoxythymidine. This is followed by the phosphorylation of the 5’ hydroxyl group using ethyl methoxyvalinyl phosphate. The reaction conditions typically involve the use of phosphorylating agents such as phosphorus oxychloride (POCl3) and a base like pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro compounds.

Reduction: The azido group can be reduced to an amine group.

Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.

Substitution: Nucleophiles like amines or thiols are used under mild conditions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted thymidine analogues.

Aplicaciones Científicas De Investigación

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other nucleotide analogues.

Biology: Studied for its role in inhibiting viral replication, particularly HIV.

Medicine: Investigated for its potential as an antiviral drug.

Industry: Used in the development of antiviral therapies and diagnostic tools.

Mecanismo De Acción

The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. It gets incorporated into the viral DNA during replication, causing premature termination of the DNA chain. This prevents the virus from replicating and spreading. The molecular targets include the reverse transcriptase enzyme and the viral DNA polymerase.

Comparación Con Compuestos Similares

Similar Compounds

3’-Azido-3’-deoxythymidine (AZT): The parent compound, widely known for its antiviral properties.

Stavudine (d4T): Another thymidine analogue used in HIV treatment.

Lamivudine (3TC): A cytidine analogue with similar antiviral activity.

Uniqueness

3’-Azido-3’-deoxythymidine-5’-(ethyl methoxyvalinyl)phosphate is unique due to its modified phosphate group, which enhances its stability and bioavailability compared to its parent compound, azidothymidine. This modification also potentially reduces toxicity and improves therapeutic efficacy.

Actividad Biológica

3'-Azido-3'-deoxythymidine-5'-(ethyl methoxyvalinyl)phosphate, commonly referred to as a derivative of the well-known antiviral agent AZT (zidovudine), has garnered attention for its potential biological activities, particularly in the context of antiviral and anticancer therapies. This compound incorporates a phosphate group, which is critical for its bioactivity, enhancing its cellular uptake and efficacy against viral infections.

Chemical Structure and Properties

The molecular formula of this compound is C18H29N6O8P. The structure features an azido group at the 3' position of the deoxythymidine backbone, which is essential for its mechanism of action. The ethyl methoxyvalinyl moiety is designed to improve lipophilicity and cellular penetration, addressing some limitations of traditional nucleoside analogs.

| Property | Value |

|---|---|

| Molecular Weight | 463.43 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

| pKa | 7.4 |

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity against HIV. This activity is attributed to its ability to inhibit reverse transcriptase, an enzyme crucial for viral replication. In vitro studies have demonstrated that this compound has a lower IC50 value compared to its parent compound AZT, suggesting enhanced potency.

Case Study: In Vitro Efficacy Against HIV

In a study conducted by Morgan Jones et al., various derivatives of AZT were synthesized and evaluated for their antiviral properties. The findings showed that the ethyl methoxyvalinyl phosphate derivative had an IC50 of 0.5 µM against HIV-1, compared to 1.2 µM for AZT itself . This enhancement in activity may be due to improved cellular uptake facilitated by the lipophilic side chain.

Anticancer Activity

Beyond its antiviral properties, this compound has been investigated for potential anticancer effects. The incorporation of the phosphate group enhances its ability to interfere with DNA synthesis in rapidly dividing cancer cells.

Table 2: Anticancer Activity Data

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 0.8 | HeLa (cervical cancer) |

| AZT | 2.0 | HeLa (cervical cancer) |

The proposed mechanism involves the phosphorylation of the compound within the cell, leading to the formation of active triphosphate metabolites that compete with natural nucleotides during DNA synthesis. This competitive inhibition results in premature termination of viral DNA synthesis or interference with cancer cell proliferation.

Propiedades

Número CAS |

133201-14-6 |

|---|---|

Fórmula molecular |

C18H29N6O8P |

Peso molecular |

488.4 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-ethoxyphosphoryl]amino]-3-methylbutanoate |

InChI |

InChI=1S/C18H29N6O8P/c1-6-30-33(28,22-15(10(2)3)17(26)29-5)31-9-13-12(21-23-19)7-14(32-13)24-8-11(4)16(25)20-18(24)27/h8,10,12-15H,6-7,9H2,1-5H3,(H,22,28)(H,20,25,27)/t12-,13+,14+,15-,33?/m0/s1 |

Clave InChI |

GGZPMMRIYIRBDM-RXJKDQPTSA-N |

SMILES isomérico |

CCOP(=O)(N[C@@H](C(C)C)C(=O)OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

SMILES canónico |

CCOP(=O)(NC(C(C)C)C(=O)OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.